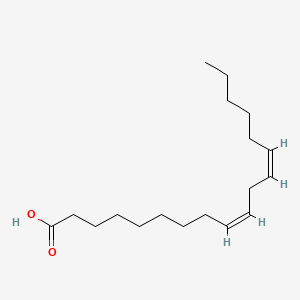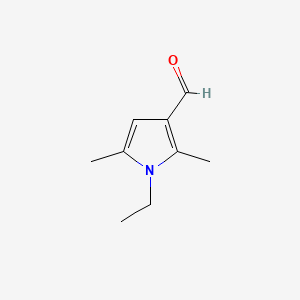
2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione
Descripción general
Descripción
Talidomida 5-fluoruro es un derivado fluorado de la talidomida, un compuesto históricamente conocido por su uso como sedante y por sus efectos teratogénicos. La talidomida se ha reutilizado por sus propiedades antiinflamatorias y antitumorales, particularmente en el tratamiento del mieloma múltiple. La introducción de un átomo de flúor en la molécula de talidomida tiene como objetivo mejorar su estabilidad y actividad biológica al tiempo que reduce su teratogenicidad .
Mecanismo De Acción
El mecanismo de acción de la talidomida 5-fluoruro implica su interacción con objetivos moleculares como cereblon, un receptor de reconocimiento de sustrato para la ligasa de ubiquitina E3 de Cullin 4 RING (CRL4). La unión de la talidomida 5-fluoruro a cereblon induce el reclutamiento de sustratos no nativos a CRL4 cereblon, lo que lleva a su posterior degradación. Este mecanismo es crucial para sus efectos antitumorales e inmunomoduladores .
Compuestos similares:
Talidomida: El compuesto original, conocido por sus efectos teratogénicos y propiedades antitumorales.
Lenalidomida: Un derivado con actividad antitumoral mejorada y teratogenicidad reducida.
Pomalidomida: Otro derivado con potentes efectos antitumorales y propiedades inmunomoduladoras
Singularidad de la talidomida 5-fluoruro: La talidomida 5-fluoruro es única debido a su mayor estabilidad y teratogenicidad reducida en comparación con la talidomida. La introducción del átomo de flúor no solo mejora sus propiedades farmacocinéticas, sino que también permite el desarrollo de nuevos derivados con perfiles terapéuticos mejorados .
Análisis Bioquímico
Biochemical Properties
The compound 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione interacts with various enzymes and proteins in biochemical reactions . It is used in the development of protein degrader library
Cellular Effects
It is known to be involved in the degradation of target proteins through the protein degradation pathway in vivo . This can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a ligand for E3 ubiquitin ligase . It binds to the target protein, leading to its polyubiquitination. The proteasome then recognizes and degrades the target protein .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la talidomida 5-fluoruro implica la introducción de un átomo de flúor en la molécula de talidomida. Esto se puede lograr mediante diversas técnicas de fluoración, como la fluoración electrófila o la sustitución nucleófila. Las condiciones de reacción generalmente implican el uso de agentes fluorantes como trifluoruro de dietilaminoazufre (DAST) o Selectfluor bajo condiciones controladas de temperatura y disolvente .
Métodos de producción industrial: La producción industrial de talidomida 5-fluoruro sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía, son comunes en entornos industriales para lograr una producción eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones: La talidomida 5-fluoruro experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar derivados hidroxilados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de amina.
Sustitución: El átomo de flúor se puede sustituir por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Reactivos como hidruro de sodio o compuestos de organolitio.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, aminados y sustituidos de talidomida 5-fluoruro, cada uno con actividades biológicas distintas .
Aplicaciones Científicas De Investigación
La talidomida 5-fluoruro tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de nuevos compuestos fluorados.
Biología: Se estudia por sus efectos en los procesos celulares y las vías de señalización.
Medicina: Se investiga por su potencial en el tratamiento de diversos cánceres, enfermedades inflamatorias y trastornos autoinmunes.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y agroquímicos
Comparación Con Compuestos Similares
Thalidomide: The parent compound, known for its teratogenic effects and anti-tumor properties.
Lenalidomide: A derivative with enhanced anti-tumor activity and reduced teratogenicity.
Pomalidomide: Another derivative with potent anti-tumor effects and immunomodulatory properties
Uniqueness of Thalidomide 5-fluoride: Thalidomide 5-fluoride is unique due to its enhanced stability and reduced teratogenicity compared to thalidomide. The introduction of the fluorine atom not only improves its pharmacokinetic properties but also allows for the development of novel derivatives with improved therapeutic profiles .
Propiedades
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQLCQKBYRSPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744063 | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835616-61-0 | |
| Record name | 2-(2,6-Dioxo-3-piperidinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835616-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















